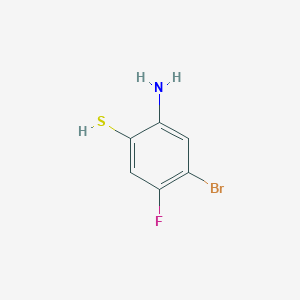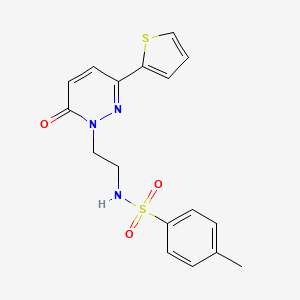![molecular formula C14H21ClN2O3 B2756589 t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate CAS No. 1875345-98-4](/img/structure/B2756589.png)
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of carbamate . Carbamates are organic compounds derived from carbamic acid and find use in a variety of fields. They are used in the synthesis of a wide range of other organic compounds, including pharmaceuticals and pesticides .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times. It avoids N-alkylation of the amine and overalkylation of the carbamate .Chemical Reactions Analysis
Carbamates, including this compound, can undergo a variety of reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo reactions such as the Hofmann rearrangement .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.27 . It is a liquid and its color ranges from colourless to light yellow . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Fluorescent Chemosensors
A study by Roy et al. (2019) discusses the use of a rhodamine-based compound, closely related in structure to the compound of interest, as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibits significant fluorescence intensity changes upon binding to these ions, highlighting its potential application in environmental monitoring and biological imaging Roy et al., 2019.
Antimitotic Agents
Another research area involves the development of antimitotic agents. Temple and Rener (1992) describe chiral isomers of a compound structurally similar to "t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate" as active in several biological systems, suggesting the potential for developing new anticancer drugs Temple & Rener, 1992.
Biosynthesis of Branched Alkoxy Groups
The biosynthesis of branched alkoxy groups, including the t-butyl group, in natural products is a complex process that has been elucidated by Wang et al. (2017). Their study demonstrates the role of a cobalamin-dependent radical SAM enzyme in the sequential methylation of a methyl group to form ethyl, isopropyl, sec-butyl, and t-butyl groups, offering insights into the enzymatic mechanisms that could be harnessed for synthetic biology and drug design Wang et al., 2017.
Environmental Behavior and Photocatalytic Profile
Research on the environmental behavior and photocatalytic degradation of UV filters, including compounds structurally similar to "t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate," has been conducted to understand their persistence and transformation in natural waters. For instance, Li et al. (2017) investigated the photocatalytic degradation of ethyl-4-aminobenzoate, a compound with functional similarities, to assess its environmental fate and the toxicity of its transformation products Li et al., 2017.
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of n-boc protected anilines . Anilines are a class of compounds that are used in the manufacture of a wide variety of substances, including dyes, drugs, and plastics.
Mode of Action
It is known to be used in the synthesis of n-boc protected anilines . The Boc group is a protective group used in organic synthesis. It prevents unwanted reactions from occurring at the nitrogen atom during a chemical reaction, allowing for more precise control over the synthesis process.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-14(2,3)20-13(19)17-7-6-16-9-10-8-11(15)4-5-12(10)18/h4-5,8,16,18H,6-7,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFNZIIMRKEQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)
![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756512.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2756514.png)
![(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2756516.png)



![N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2756525.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)